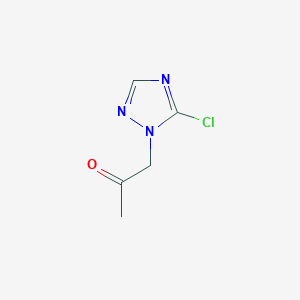
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring in its structure makes it a versatile scaffold for the development of various pharmacologically active agents.
Méthodes De Préparation
The synthesis of 1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one typically involves the reaction of 5-chloro-1H-1,2,4-triazole with a suitable ketone precursor under basic conditions. One common method includes the use of sodium bicarbonate as a base to facilitate the reaction . The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), bases (e.g., sodium bicarbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex triazole derivatives, which are used in various chemical reactions and studies.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one involves its interaction with specific molecular targets. For instance, in the case of enzyme inhibition, the nitrogen atoms of the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, such as aromatase . This binding inhibits the enzyme’s activity, leading to a decrease in the production of certain steroids. The carbonyl group in the compound also plays a role in forming hydrogen bonds with the active site of the enzyme, enhancing its inhibitory effect .
Comparaison Avec Des Composés Similaires
1-(5-Chloro-1H-1,2,4-triazol-1-yl)propan-2-one can be compared with other triazole derivatives, such as:
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar triazole ring but with different substituents, leading to variations in biological activity and applications.
1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole: Another triazole derivative with distinct structural features and pharmacological properties.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: This compound has a longer carbon chain and different functional groups, resulting in unique chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro group, which imparts distinct reactivity and biological activity compared to other triazole derivatives.
Propriétés
Numéro CAS |
61140-01-0 |
|---|---|
Formule moléculaire |
C5H6ClN3O |
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
1-(5-chloro-1,2,4-triazol-1-yl)propan-2-one |
InChI |
InChI=1S/C5H6ClN3O/c1-4(10)2-9-5(6)7-3-8-9/h3H,2H2,1H3 |
Clé InChI |
UFLHGWSVBXEVEL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1C(=NC=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


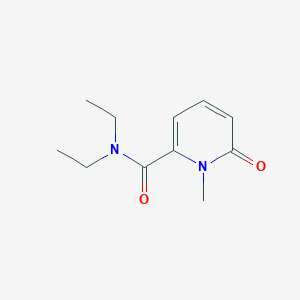
![1-[(3-Aminopropyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14584268.png)
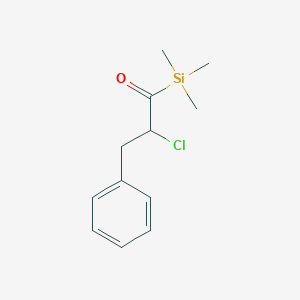
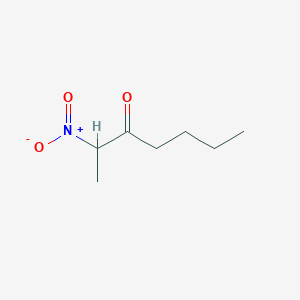
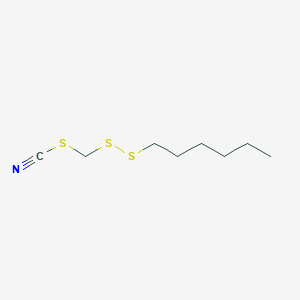
![N-[2,2-Bis(hexyloxy)ethyl]-2-bromo-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14584290.png)
![6-Butyl-1-[(4-chlorophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14584296.png)
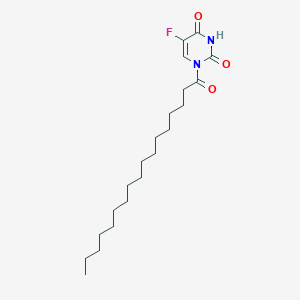
![Dibutyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584298.png)
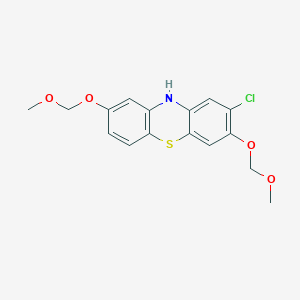
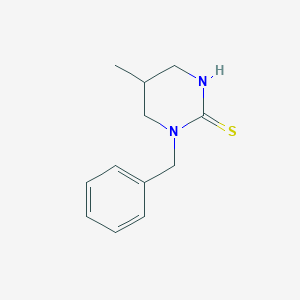
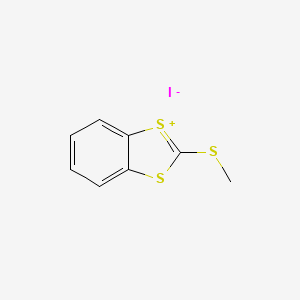
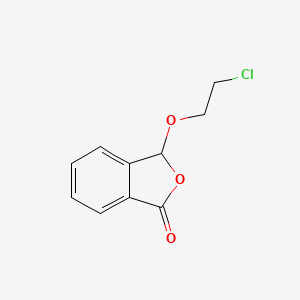
![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)
